AM251

Descripción general

Descripción

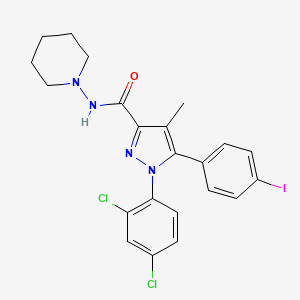

AM251 es un compuesto sintético conocido por su función como agonista inverso en el receptor cannabinoide tipo 1 (CB1). Es estructuralmente similar a rimonabant, otro antagonista del receptor CB1, pero con una diferencia clave: el grupo para-cloro en el sustituyente fenilo en la posición C-5 del anillo de pirazol se reemplaza con un grupo para-yodo en this compound . Esta modificación da como resultado una afinidad de unión ligeramente mejor para el receptor CB1 en comparación con rimonabant .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de AM251 involucra varios pasos, comenzando con la preparación de la estructura principal de pirazol. La ruta sintética general incluye:

Formación del anillo de pirazol: Esto se logra típicamente a través de la reacción de un derivado de hidrazina con una 1,3-dicetona.

Reacciones de sustitución: Los grupos fenilo se introducen a través de reacciones de sustitución, donde el grupo para-cloro se reemplaza con un grupo para-yodo.

Modificaciones finales:

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los disolventes comunes utilizados incluyen dimetilsulfóxido (DMSO) y etanol, con temperaturas de reacción cuidadosamente controladas para optimizar la cinética de reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones

AM251 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de pirazol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como yodo y cloro.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de pirazol sustituidos, que pueden tener diferentes propiedades farmacológicas dependiendo de la naturaleza de los sustituyentes .

Aplicaciones Científicas De Investigación

Neurocognitive Applications

AM251 has been extensively studied for its neuroprotective and cognitive-enhancing properties. Research indicates that it can ameliorate cognitive deficits associated with various conditions, including radiation exposure and drug addiction.

Case Study: Radiation-Induced Cognitive Dysfunction

In a study involving cranially irradiated mice, this compound was administered in both acute (four weekly injections) and chronic (16 weekly injections) regimens at a dosage of 1 mg/kg. Results demonstrated significant improvements in memory function and reductions in anxiety-like behaviors, as evidenced by increased neurogenesis in the hippocampus and improved performance in cognitive tasks such as the novel object recognition test .

Metabolic Effects

This compound has been implicated in metabolic regulation, particularly concerning appetite suppression and body weight management.

Study on Food Intake and Body Weight

A study found that this compound administration led to sustained reductions in food intake and body weight without developing tolerance or conditioned taste aversion. This suggests potential applications in obesity management . The compound acts by modulating the endocannabinoid system, which plays a crucial role in appetite regulation.

Behavioral Studies Related to Addiction

This compound has been examined for its effects on drug-seeking behavior, particularly in models of cocaine addiction.

Cocaine-Induced Reinstatement of Drug-Seeking Behavior

In experiments with rats, this compound effectively inhibited cocaine-primed reinstatement of drug-seeking behavior through a glutamate-dependent mechanism. Notably, it elevated glutamate levels in the nucleus accumbens without affecting dopamine or GABA levels . This indicates that this compound may have therapeutic potential for treating substance use disorders by modulating glutamatergic signaling pathways.

Cardiovascular Applications

This compound has also been studied for its effects on cardiovascular health, particularly regarding lipid metabolism.

Effects on Cholesterol Esterification

Research indicates that this compound inhibits cholesterol esterification processes in macrophages, suggesting a role in managing lipid profiles and potentially reducing atherosclerosis risk . In vivo studies showed that this compound could inhibit acetylated low-density lipoprotein-stimulated cholesterol esterification in peritoneal macrophages from both wild-type and CB2 null mice .

Mechanistic Insights

The pharmacological profile of this compound extends beyond its antagonistic effects on CB1 receptors. It has been shown to modulate other receptor systems as well.

Interaction with GABA Receptors

This compound has been found to potentiate responses at GABA_A receptors, indicating that it may exert allosteric modulation effects alongside its primary action on cannabinoid receptors . This dual activity could contribute to its neuroprotective effects observed in various studies.

Data Summary Table

Mecanismo De Acción

AM251 ejerce sus efectos uniéndose al receptor CB1, donde actúa como un agonista inverso. Esto significa que no solo bloquea el receptor, sino que también induce un cambio conformacional que reduce la actividad basal del receptor. Los objetivos moleculares incluyen el receptor CB1 y el receptor μ-opioide, donde this compound actúa como un antagonista . Las vías involucradas incluyen la inhibición de la señalización del receptor acoplado a proteína G, lo que lleva a una reducción de la liberación de neurotransmisores y la modulación de la percepción del dolor .

Comparación Con Compuestos Similares

AM251 es estructuralmente similar a rimonabant, otro antagonista del receptor CB1. this compound tiene un grupo para-yodo en lugar de un grupo para-cloro, lo que da como resultado una mejor afinidad de unión y selectividad para el receptor CB1 . Otros compuestos similares incluyen:

Rimonabant: Un antagonista del receptor CB1 con un grupo para-cloro.

AM1241: Un agonista selectivo para el receptor CB2.

SR144528: Un antagonista selectivo del receptor CB2.

Las características estructurales únicas de this compound y sus propiedades de unión lo convierten en una herramienta valiosa en la investigación de cannabinoides y posibles aplicaciones terapéuticas.

Actividad Biológica

AM251, a potent cannabinoid receptor antagonist, primarily targets the CB1 receptor and exhibits significant biological activity in various physiological contexts. This article explores the compound's effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Profile

- Chemical Name : N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

- IC50 : 8 nM (CB1 receptor)

- Ki : 7.49 nM (CB1 receptor)

- Selectivity : 306-fold over CB2 receptors

- Additional Activity : GPR55 agonist (EC50 = 39 nM), μ-opioid receptor antagonist (Ki = 251 nM) .

This compound functions as a reverse agonist at the CB1 receptor, leading to a reduction in cannabinoid signaling. This mechanism is crucial for its role in modulating various biological processes, including neurogenesis, mood regulation, and cognitive function.

Cognitive and Mood Regulation

Recent studies have demonstrated that this compound can ameliorate cognitive deficits and mood disorders induced by external stressors such as radiation therapy. For instance:

- In a study involving cranially irradiated mice, this compound treatment (1 mg/kg) significantly improved memory function and reduced anxiety-like behaviors. The treatment led to a 2.5-fold increase in hippocampal neurogenesis and a 1.7-fold increase in newly born neurons .

| Treatment Type | Cognitive Function Improvement | Neurogenesis Increase | Mood Disorder Reduction |

|---|---|---|---|

| Acute (4 weeks) | Yes | 2.5-fold | Yes |

| Chronic (16 weeks) | Yes | 2.5-fold | Yes |

Effects on Sleep-Wake Dynamics

This compound has also been shown to modify sleep patterns in animal models. A study on rats revealed:

| Dose (mg/kg) | Active Wake Bouts Increase | REM Sleep Bouts Decrease |

|---|---|---|

| 5 | Significant | Moderate |

| 10 | Significant | Not significant |

Radiation-Induced Cognitive Dysfunction

In a notable case study, the administration of this compound was evaluated for its potential to reverse cognitive impairments following cranial irradiation:

- Findings : this compound treatment resulted in improved performance on memory tasks and reduced depressive symptoms in irradiated mice.

- Mechanism : The neuroprotective effects were associated with increased neurogenesis and reduced inflammation markers in the hippocampus .

Toxicological Studies

A study examining the acute toxicity of this compound alongside organophosphate exposure indicated that while this compound increased signs of toxicity at lower doses, it did not significantly alter enzyme inhibition caused by organophosphates .

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2IN4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-7-16(23)13-18(19)24)21(14)15-5-8-17(25)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZAJRPLUGXRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2IN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042695 | |

| Record name | AM251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183232-66-8 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183232-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM 251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183232668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide trifluoroacetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AM-251 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I4FA44MAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.